sodium;4-acetylbenzenesulfonate
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Overview
Description
The compound with the Chemical Identifier “sodium;4-acetylbenzenesulfonate” is known as 7-Fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one. This compound features a bicyclic structure consisting of a fused benzene and oxazine ring. The presence of a fluorine atom at the 7th position of the benzene ring significantly influences its electronic properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminophenol with a fluorinated carboxylic acid derivative, followed by cyclization to form the benzoxazinone ring. The reaction conditions often require the use of a dehydrating agent and a catalyst to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of 7-Fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, thereby optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom at the 7th position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include quinones, amine derivatives, and substituted benzoxazinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets. The fluorine atom at the 7th position enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its specific interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
6-Amino-2H-1,4-benzoxazin-3(4H)-one: Lacks the fluorine atom, resulting in different electronic properties and reactivity.
7-Chloro-6-amino-2H-1,4-benzoxazin-3(4H)-one: The chlorine atom at the 7th position alters its reactivity compared to the fluorinated compound.
7-Bromo-6-amino-2H-1,4-benzoxazin-3(4H)-one:
Uniqueness
The presence of the fluorine atom at the 7th position in 7-Fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one makes it unique among similar compounds
Properties
IUPAC Name |
sodium;4-acetylbenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4S.Na/c1-6(9)7-2-4-8(5-3-7)13(10,11)12;/h2-5H,1H3,(H,10,11,12);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWCULQGLSPCMQ-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NaO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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